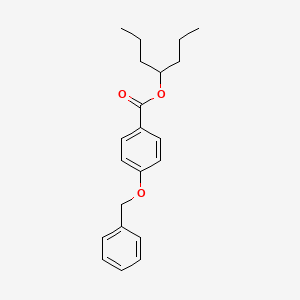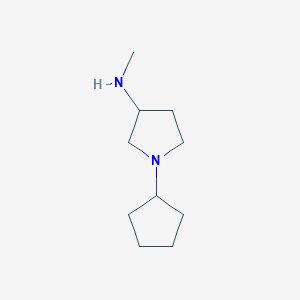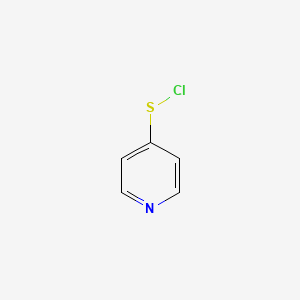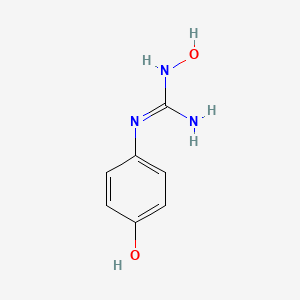
Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- is a compound that belongs to the guanidine family, known for its versatile chemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which can be coupled with amines using coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent . Additionally, cyanamides reacting with derivatized amines and copper-catalyzed cross-coupling chemistry are also employed .
Industrial Production Methods: Industrial production of guanidine derivatives often involves scalable methods such as the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s guanidine group can participate in nucleophilic and electrophilic reactions due to its unique electronic structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyphenyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the hydroxyphenyl ring using reagents like halogens or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the hydroxyphenyl ring.
Applications De Recherche Scientifique
Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: The compound is used in the production of pharmaceuticals and as a component in materials science.
Mécanisme D'action
The mechanism of action of guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity . For example, guanidine derivatives can enhance the release of acetylcholine following a nerve impulse, affecting muscle cell membrane depolarization and repolarization .
Comparaison Avec Des Composés Similaires
Guanidine: A simple guanidine compound with similar basic properties and applications in organic synthesis and medicine.
Biguanide: Known for its use in pharmaceuticals, particularly as an antidiabetic agent.
Uniqueness: Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- is unique due to its hydroxyphenyl moiety, which imparts additional chemical reactivity and potential biological activity. This structural feature distinguishes it from other guanidine derivatives and enhances its versatility in various applications.
Propriétés
Numéro CAS |
359818-91-0 |
|---|---|
Formule moléculaire |
C7H9N3O2 |
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
1-hydroxy-2-(4-hydroxyphenyl)guanidine |
InChI |
InChI=1S/C7H9N3O2/c8-7(10-12)9-5-1-3-6(11)4-2-5/h1-4,11-12H,(H3,8,9,10) |
Clé InChI |
QHUOZEAYYKLKIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C(N)NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


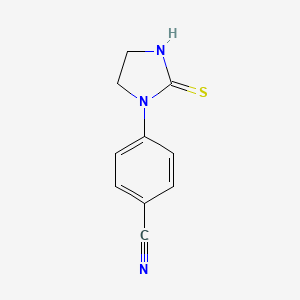
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
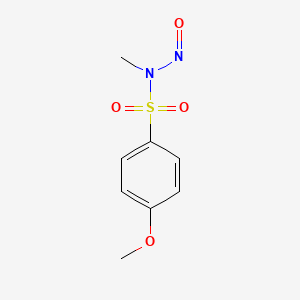
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)

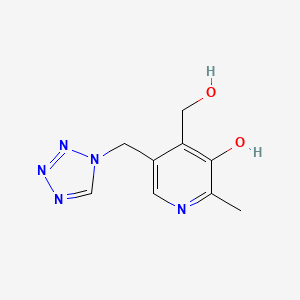
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
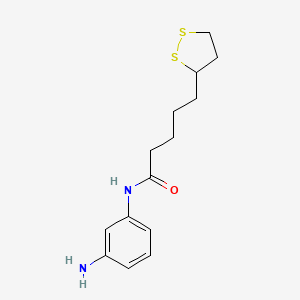
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
